1H-pyrrolo[2,3-c]pyridin-7-amine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
1H-pyrrolo[2,3-c]pyridin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-7-6-5(1-3-9-6)2-4-10-7/h1-4,9H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSKAJKJHGZYCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C=CN=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50597879 | |
| Record name | 1H-Pyrrolo[2,3-c]pyridin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50597879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165669-36-3 | |
| Record name | 1H-Pyrrolo[2,3-c]pyridin-7-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=165669-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[2,3-c]pyridin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50597879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-pyrrolo[2,3-c]pyridin-7-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1h Pyrrolo 2,3 C Pyridin 7 Amine and Its Derivatives
General Strategies for 1H-pyrrolo[2,3-c]pyridine Scaffold Construction
The construction of the 1H-pyrrolo[2,3-c]pyridine (7-azaindole) core is a critical step in the synthesis of its derivatives. Methodologies generally involve either building the pyrrole (B145914) ring onto a pre-existing pyridine (B92270) or constructing the pyridine ring onto a pyrrole precursor.
Pyrrole Annulation into Preformed Pyridine Rings
One common approach involves the formation of the pyrrole ring fused to a pyridine core. This can be achieved through various cyclization strategies. For instance, a facile method for creating substituted pyrrolo[2,3-c]pyridine-7-ones involves an acid-promoted intramolecular cyclization of 2-pyrrolecarboxylic acid amidoacetals. enamine.netsigmaaldrich.com This method has been shown to be scalable without a decrease in yield. enamine.netsigmaaldrich.com Another strategy involves the reaction of 5-aminopyrroles with benzoylacetonitrile (B15868) and aromatic aldehydes, leading to highly substituted 7-azaindoles in moderate to good yields. uni-rostock.deuni-rostock.de
Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have become indispensable tools for the synthesis and functionalization of the 1H-pyrrolo[2,3-c]pyridine scaffold, offering mild conditions and broad functional group tolerance. eurekaselect.comresearchgate.net These methods are crucial for introducing a wide variety of substituents onto the heterocyclic core.
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with a halide or triflate. In the context of 1H-pyrrolo[2,3-c]pyridine synthesis, this reaction is used to introduce aryl or vinyl groups. For instance, a chemoselective Suzuki-Miyaura cross-coupling at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate has been successfully employed. ntnu.no This approach allows for the sequential functionalization of the scaffold. ntnu.no Highly active and stable palladium-phosphine catalysts have been developed that are effective for the coupling of pyridine boronic acids and are not inhibited by basic aminopyridines. organic-chemistry.org
Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions
| Aryl Halide/Triflate | Boronic Acid/Ester | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 2-iodo-4-chloro-1-SEM-1H-pyrrolo[2,3-b]pyridine | 4-methoxyphenylboronic acid | Pd(OAc)₂, RuPhos | Not specified | Not specified | 100 | Not specified | nih.gov |
| 4-bromoanisole | Phenylboronic acid | Pd-bpydc-Nd | Various (e.g., K₂CO₃) | Methanol | 30-60 | 92-95 | mdpi.com |
| 3-amino-2-chloropyridine | 2-methoxyphenylboronic acid | Pd/dialkylbiphenylphosphine | Not specified | Not specified | Not specified | 99 | organic-chemistry.org |
| 5-amino-2-chloropyridine | 2,6-dimethylphenylboronic acid | Pd/dialkylbiphenylphosphine | Not specified | Not specified | Not specified | 82 | organic-chemistry.org |
| 5-bromopyrimidine | N-Boc MIDA boronate | Pd(OAc)₂, PCy₃ | Cs₂CO₃ | Toluene/H₂O | 100 | 70 | acs.org |
This table is interactive and can be sorted by clicking on the column headers.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction is particularly useful for introducing amino groups, including the key amino group at the C7 position of 1H-pyrrolo[2,3-c]pyridin-7-amine. The choice of ligand is crucial for the success of these couplings. For example, the RuPhos ligand has been used for the amination of 4-chloro-7-azaindole (B22810) derivatives. nih.gov The development of various generations of catalyst systems has expanded the scope of this reaction to include a wide range of amines and aryl halides, making it a versatile tool in organic synthesis. wikipedia.org
Table 2: Examples of Buchwald-Hartwig Amination Reactions
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 4-chloro-2-phenyl-1-SEM-1H-pyrrolo[2,3-b]pyridine | N-benzylmethylamine | Pd(OAc)₂, RuPhos | Not specified | Not specified | Not specified | 74 | nih.gov |
| 4-chloro-2-(4-methoxyphenyl)-1-SEM-1H-pyrrolo[2,3-b]pyridine | N-benzylmethylamine | Pd(OAc)₂, RuPhos | Not specified | Not specified | Not specified | 76 | nih.gov |
| Aryl Halides | Primary/Secondary Amines | Pd(0) complex, Phosphine ligand | Strong, non-nucleophilic (e.g., NaOtBu) | Toluene, Dioxane | RT - 100 | General | wikipedia.orgorganic-chemistry.org |
| 4-bromo-1-tritylpyrazole | Piperidine | Pd(dba)₂, tBuDavePhos | Not specified | Xylene | 160 (MW) | Good | nih.gov |
| Pyrimidinyl spiro piperidine | Aryl group | Buchwald-Hartwig conditions | Not specified | Not specified | Not specified | Not specified | acs.org |
This table is interactive and can be sorted by clicking on the column headers.
The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orglibretexts.org This method is employed to introduce alkynyl substituents onto the 1H-pyrrolo[2,3-c]pyridine nucleus, which can serve as versatile handles for further transformations. researchgate.net The reaction is typically carried out under mild conditions, which is advantageous for the synthesis of complex molecules. wikipedia.org Copper-free versions of the Sonogashira reaction have also been developed to avoid issues associated with the copper co-catalyst. nih.gov
Table 3: Examples of Sonogashira Coupling Reactions
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 5-bromo-6-chloro-1,3-dimethyluracil | 3-tolylacetylene | Not specified | Not specified | Not specified | Not specified | ~100 | nih.gov |
| 5-bromo-6-chloro-1,3-dimethyluracil | 2-tolylacetylene | Not specified | Not specified | Not specified | Not specified | 60 | nih.gov |
| Aryl/Vinyl Halide | Terminal Alkyne | Pd(0) catalyst, Cu(I) cocatalyst | Amine (e.g., Et₃N) | Various | Room Temp | General | wikipedia.orglibretexts.orgorganic-chemistry.org |
| Aryl Bromide | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | Room Temp | up to 97 | nih.gov |
This table is interactive and can be sorted by clicking on the column headers.
Intramolecular palladium-catalyzed reactions are also employed to construct the fused ring system of 1H-pyrrolo[2,3-c]pyridine. researchgate.net These cyclization approaches often involve the formation of a key bond to complete the pyrrole ring. For example, a palladium/phenanthroline system can catalyze the intramolecular amination of thiophene (B33073) rings after the reduction of a nitroalkene group, leading to the formation of thienopyrroles, which are structurally related to pyrrolopyridines. researchgate.net Such intramolecular cyclizations can be highly efficient in building the desired heterocyclic scaffold.
Fischer Indole (B1671886) Synthesis Modifications
While direct application of the classical Fischer indole synthesis to pyridylhydrazines can be challenging, modified approaches have been employed to construct the pyrrolo[2,3-c]pyridine skeleton. These modifications often involve the use of pre-functionalized pyridine precursors to guide the cyclization process.
Condensation Reactions for Ring Closure
A prevalent strategy for synthesizing the pyrrolo[2,3-c]pyridine ring system involves condensation reactions. One notable method is the acid-promoted intramolecular cyclization of 2-pyrrolecarboxylic acid amidoacetals, which has proven to be a facile and scalable approach for preparing substituted pyrrolo[2,3-c]pyridin-7-ones. nih.govenamine.net These ketones can then serve as versatile intermediates for the introduction of the C7-amino group.
Another approach involves the condensation of 1-substituted 2-aminopyrroles with 1,3-dicarbonyl compounds or their equivalents in the presence of an acid catalyst to form the fused pyridine ring in a single step. rsc.org For instance, the reaction of 1-alkyl- or 1-aryl-2-amino-4-cyanopyrroles with various 1,3-dicarbonyl compounds yields 1H-pyrrolo[2,3-b]pyridines, a related isomer. rsc.org Similar strategies can be adapted for the synthesis of the [2,3-c] isomer.
Regioselective Functionalization Approaches
The ability to selectively introduce substituents at specific positions of the this compound scaffold is crucial for structure-activity relationship (SAR) studies and the optimization of biological activity.
Substitutions on the Pyrrole Moiety
The pyrrole ring of the 1H-pyrrolo[2,3-c]pyridine system is susceptible to electrophilic substitution. However, the reactivity is influenced by the electron-withdrawing nature of the fused pyridine ring.
N-1 Position: The nitrogen of the pyrrole ring can be readily substituted using various alkylating or arylating agents. For instance, derivatives have been synthesized with substituents at the 1-position to explore interactions with lipophilic sites in biological targets. jst.go.jp
C-2 and C-3 Positions: Functionalization at the C-2 and C-3 positions of the pyrrole ring can be achieved through various methods, including lithiation followed by quenching with an electrophile. This allows for the introduction of a wide range of substituents to probe for potential polar interactions with target proteins. jst.go.jp
Substitutions on the Pyridine Moiety
The pyridine ring is generally less reactive towards electrophilic substitution than the pyrrole ring. However, nucleophilic substitution reactions are common, particularly when a suitable leaving group is present.
C-4 and C-5 Positions: Introduction of substituents at the C-4 and C-5 positions can be accomplished through multi-step synthetic sequences. For example, a carboxylic acid group can be introduced at the C-5 position, which can then be converted to an amide. researchgate.net
C-7 Position: The C-7 position is of primary interest as it bears the key amino group. The synthesis often starts from a precursor with a leaving group at this position, such as a chlorine atom. The 7-chloro-1H-pyrrolo[2,3-c]pyridine intermediate is a common precursor, which can then be subjected to nucleophilic substitution with various amines to introduce the desired C7-amino functionality. jst.go.jpsigmaaldrich.com
Functionalization at the Amino Group (C7-amine)
The C7-amino group is a key handle for introducing diversity into the molecule. It can be functionalized through various reactions, including:
N-Alkylation and N-Arylation: The amino group can be alkylated or arylated to introduce different substituents. For example, condensation with various benzyl (B1604629) amines has been used to prepare N-substituted derivatives. jst.go.jp
Amide Bond Formation: The amino group can be acylated to form amides. Palladium-catalyzed reactions have been employed for the introduction of benzoylamino groups. jst.go.jp
Strategies for Protecting Group Manipulation
The use of protecting groups is essential in the multi-step synthesis of complex this compound derivatives to prevent unwanted side reactions.
Commonly used protecting groups for the pyrrole nitrogen (N-1 position) include:
Triisopropylsilyl (TIPS): This bulky silyl (B83357) group is stable under various reaction conditions but can be removed with fluoride (B91410) reagents like tetra-n-butylammonium fluoride (TBAF). researchgate.net
2-(Trimethylsilyl)ethoxymethyl (SEM): The SEM group is another common protecting group for the pyrrole nitrogen. It can be removed under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA), followed by neutralization. researchgate.netmdpi.com
tert-Butoxycarbonyl (Boc): The Boc group is a widely used protecting group for amines and can be removed under acidic conditions. acs.org
Challenges and Advancements in Deprotection Techniques (e.g., Trimethylsilylethoxymethyl (SEM) Removal)
The deprotection of the trimethylsilylethoxymethyl (SEM) group is a critical final step in the synthesis of many this compound derivatives. While the SEM group is favored for its stability under various reaction conditions, its removal from the nitrogen atom of the pyrrolopyridine core can be problematic and is often associated with the formation of undesired side products and low yields.
Research on the closely related 7-azaindole (B17877) (1H-pyrrolo[2,3-b]pyridine) framework has highlighted some of these challenges. mdpi.comnih.gov In the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, the final SEM deprotection step was found to be particularly challenging. mdpi.com The release of formaldehyde (B43269) during the deprotection process can lead to various side reactions, most notably the formation of a tricyclic eight-membered 7-azaindole. mdpi.com
A common method for SEM deprotection involves a two-step procedure, which includes treatment with trifluoroacetic acid (TFA) followed by a basic workup. mdpi.com It is proposed that the acidic step generates a mixture of the desired deprotected product and an intermediate, with the subsequent basic conditions facilitating the release of formaldehyde to drive the reaction to completion. mdpi.com However, this method can result in low yields, with one instance reporting only a 13% yield after column chromatography, alongside the isolation of the aforementioned eight-membered azaindole side product. mdpi.com
Alternative acidic conditions have also been explored with limited success. The use of boron trifluoride etherate (BF₃-OEt₂) for the deprotection of SEM-protected 7-azaindoles resulted in even more complex reaction mixtures, indicating that the choice of acid is critical to the outcome of the reaction. mdpi.com
While specific literature detailing SEM deprotection on the this compound scaffold is limited, a general procedure for the deprotection of related pyrrolo[2,3-d]pyrimidine analogs has been reported. This method involves treating the SEM-protected intermediate with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) at 50 °C for two hours. The reaction mixture is then concentrated, and the residue is taken up in tetrahydrofuran (B95107) (THF) and neutralized with an aqueous solution of sodium bicarbonate (NaHCO₃), which is stirred overnight to afford the deprotected product in good yields. nih.gov
The challenges encountered in the deprotection of the SEM group from the analogous 7-azaindole scaffold underscore the need for careful optimization of reaction conditions for each specific substrate within the broader class of pyrrolopyridines. The development of milder and more selective deprotection methods is an ongoing area of advancement in the synthesis of these medicinally important heterocyclic compounds.
| Substrate Type | Deprotection Reagents & Conditions | Observed Challenges/Outcomes | Yield | Reference |
| SEM-protected 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine | 1. Trifluoroacetic acid (TFA) 2. Basic workup | Formation of a tricyclic eight-membered azaindole side product due to formaldehyde release. | Low (e.g., 13%) | mdpi.com |
| SEM-protected 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine | Boron trifluoride etherate (BF₃-OEt₂) | Resulted in complex reaction mixtures. | Not reported | mdpi.com |
| SEM-protected pyrrolo[2,3-d]pyrimidine analogs | 1. Trifluoroacetic acid (TFA) in Dichloromethane (DCM), 50 °C, 2h 2. Tetrahydrofuran (THF), aq. NaHCO₃, rt, overnight | General procedure affording desired products in good yields. | Good | nih.gov |
Medicinal Chemistry and Pharmacological Applications of 1h Pyrrolo 2,3 C Pyridin 7 Amine Derivatives
Target-Specific Modulatory Activities
The 1H-pyrrolo[2,3-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, serving as the foundation for developing potent and selective modulators of various biological targets. Derivatives of this heterocyclic system have demonstrated significant therapeutic potential, particularly in the fields of oncology and gastroenterology. The unique structural and electronic properties of the 7-azaindole (B17877) core allow for targeted interactions with specific enzymes and receptors, leading to the development of novel therapeutic agents.
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation. nih.gov It functions as an "epigenetic eraser" by removing methyl groups from mono- and dimethylated histone 3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9). nih.govtheraindx.com The dysregulation of LSD1 is closely linked to the progression of various human cancers, making it a promising therapeutic target. nih.govresearchgate.net Consequently, significant research has focused on discovering small molecule inhibitors of LSD1, with derivatives of 1H-pyrrolo[2,3-c]pyridine showing particular promise as a new class of potent and reversible inhibitors. nih.govtheraindx.com
The development of 1H-pyrrolo[2,3-c]pyridine derivatives as LSD1 inhibitors has been guided by structure-based design strategies. nih.gov Researchers initiated their design from a previously reported reversible LSD1 inhibitor, GSK-354, using a predicted binding model to identify opportunities for structural modification. nih.govumich.edu This model suggested that available space near the pyridine (B92270) moiety of GSK-354 could be exploited. umich.edu
This led to the replacement of the pyridine ring with a bicyclic 1H-pyrrolo[2,3-c]pyridine scaffold. umich.edu This modification aimed to enhance interactions within the enzyme's active site. nih.gov The synthesis of these novel derivatives involves multi-step chemical processes, often utilizing cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination to construct the complex aryl-substituted pyrrolopyridine core. nih.gov Through systematic optimization, a series of potent inhibitors were synthesized, with compound 46 (also referred to as LSD1-UM-109 ) identified as a highly potent, reversible LSD1 inhibitor with an IC₅₀ value of 3.1 nM in enzymatic assays. nih.govtheraindx.com
LSD1 regulates gene expression primarily by demethylating H3K4 and H3K9. nih.gov Demethylation of H3K4 is typically associated with transcriptional repression, while demethylation of H3K9 can lead to gene activation. nih.gov LSD1 is often recruited to gene promoters as part of larger corepressor complexes. nih.gov By removing methyl marks, LSD1 alters chromatin structure and accessibility, thereby controlling the expression of genes critical for processes like cell differentiation, proliferation, and tumorigenesis. nih.govresearchgate.net
Inhibitors based on the 1H-pyrrolo[2,3-c]pyridine scaffold block the enzymatic activity of LSD1. umich.edu This inhibition prevents the demethylation of histone lysines, leading to an accumulation of methylation marks (e.g., H3K4me2) on LSD1 target genes. researchgate.net The resulting changes in the epigenetic landscape require chromatin remodeling to ultimately impact gene transcription and cellular processes, which explains why a prolonged treatment period is often necessary to observe significant effects on cell proliferation. nih.govumich.edu This mechanism of action forms the basis for the therapeutic potential of these inhibitors in cancers where LSD1 is overexpressed or dysregulated. nih.gov
LSD1 is recognized as a critical regulator for maintaining leukemic stem cell potential, particularly in Acute Myelogenous Leukemia (AML). researchgate.net Inhibition of LSD1 has been shown to induce differentiation of blast cells and reduce the capacity of leukemic stem cells in AML models. researchgate.net Derivatives of 1H-pyrrolo[2,3-c]pyridine have demonstrated potent anti-proliferative effects in human AML cell lines. nih.gov
For instance, the lead compound 46 exhibited very strong inhibition of cell growth in the MV4;11 and MOLM-13 AML cell lines. nih.gov The potent activity of these compounds underscores their potential as therapeutic agents for treating hematological malignancies like AML. nih.govtheraindx.com
The therapeutic utility of 1H-pyrrolo[2,3-c]pyridine-based LSD1 inhibitors extends to solid tumors. nih.gov LSD1's role in fostering tumorigenesis makes it a viable target in various cancer types. researchgate.net Research has specifically highlighted the efficacy of these inhibitors in Small-Cell Lung Cancer (SCLC) models. nih.gov
Compound 46 was found to be highly effective at inhibiting cell growth in the H1417 SCLC cell line, demonstrating nanomolar potency. nih.govumich.edu This potent activity in a representative SCLC cell line suggests that targeting LSD1 with this class of compounds could be a valuable therapeutic strategy for solid tumors. nih.govresearchgate.net
| Target/Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
|---|---|---|---|
| LSD1 (enzymatic assay) | - | 3.1 | nih.govtheraindx.com |
| MV4;11 | Acute Myelogenous Leukemia (AML) | 0.6 | nih.govtheraindx.com |
| MOLM-13 | Acute Myelogenous Leukemia (AML) | 31 | nih.govtheraindx.com |
| H1417 | Small-Cell Lung Cancer (SCLC) | 1.1 | nih.govtheraindx.com |
Beyond oncology, derivatives of 1H-pyrrolo[2,3-c]pyridin-7-amine have been investigated as a novel class of Potassium-Competitive Acid Blockers (P-CABs). nih.gov P-CABs are a class of drugs that suppress gastric acid secretion by reversibly inhibiting the gastric H+,K+-ATPase, also known as the proton pump. nih.govgastroenterologyandhepatology.net This mechanism offers a different approach compared to traditional proton pump inhibitors (PPIs). gastroenterologyandhepatology.net
Based on molecular docking models, a series of this compound derivatives were designed and synthesized to function as P-CABs. nih.gov The design strategy involved introducing substituents at the 1-position of the pyrrole (B145914) ring to interact with specific lipophilic and polar sites within the enzyme. nih.gov This research has led to the identification of potent P-CABs that demonstrate excellent inhibitory activity in both in vitro and in vivo studies. nih.gov These findings indicate that the this compound scaffold represents a promising lead structure for the development of new therapeutic agents for acid-related disorders. nih.gov
Metabotropic Glutamate (B1630785) Receptor 5 (mGluR5) Antagonism
In a separate line of research, the versatile 1H-pyrrolo[2,3-c]pyridine scaffold has been adapted to target the metabotropic glutamate receptor 5 (mGluR5). This receptor is a key player in synaptic plasticity and is a target for treating various neurological and psychiatric disorders.
Researchers have successfully identified 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as a novel series of allosteric antagonists for the mGluR5 receptor. nih.gov The discovery process involved systematic variation of the substituents attached to the heterocyclic core. nih.gov This optimization was aimed at improving key physicochemical properties, such as aqueous solubility, which is crucial for drug development, while simultaneously maintaining high in vitro potency against the receptor. nih.gov This work established the 1H-pyrrolo[2,3-c]pyridine-7-carboxamide structure as a viable new chemotype for developing mGluR5 antagonists. nih.govnovartis.com
Allosteric modulation involves the binding of a ligand to a site on the receptor that is topographically distinct from the primary (orthosteric) binding site used by the endogenous ligand, in this case, glutamate. doi.org This binding event induces a conformational change in the receptor protein, which in turn modulates the receptor's function. doi.org
For antagonists based on related scaffolds, the mechanism has been shown to involve interaction with a known allosteric binding pocket. nih.govacs.org Evidence for this mechanism is often obtained through radioligand competition binding experiments. nih.govacs.org For instance, a negative allosteric modulator (NAM) can demonstrate full displacement of a known allosteric radioligand, such as analogs of MPEP (2-methyl-6-(phenylethynyl)-pyridine), from its binding site. nih.govacs.org This suggests that the 1H-pyrrolo[2,3-c]pyridine-7-carboxamide antagonists likely function by binding to this same allosteric site on the mGluR5 receptor. nih.gov By occupying this site, they stabilize a conformation of the receptor that prevents its activation, even when glutamate is present at the orthosteric site.
Structure Activity Relationship Sar Studies and Molecular Design
Elucidation of Key Pharmacophoric Elements
The 1H-pyrrolo[2,3-c]pyridin-7-amine core contains several key features that are fundamental to its biological activity across different target classes. This bicyclic system is a bioisostere of natural purines and indoles, allowing it to act as a versatile hinge-binding motif in many protein kinases. nih.gov
The essential pharmacophoric elements are:
The Pyrrolopyridine Scaffold : The fused aromatic rings provide a rigid, planar structure that can fit into specific binding pockets of target proteins. In many kinase inhibitors, the pyridine (B92270) nitrogen and the pyrrole (B145914) N-H group are crucial for forming hydrogen bonds with the hinge region of the ATP-binding site. nih.gov
The 7-Amino Group : This exocyclic amine is a critical interaction point, often acting as a hydrogen bond donor. It also serves as a key attachment point for various substituents that can be directed towards other regions of the binding site to enhance potency and selectivity.
The Pyrrole N-H : The hydrogen on the pyrrole nitrogen is an important hydrogen bond donor, contributing to the anchoring of the molecule within the target's active site. nih.gov
These elements form the foundational structure upon which medicinal chemists build to achieve desired biological effects, from inhibiting kinases in cancer to blocking proton pumps for acid-related disorders. nih.govtheraindx.com
Impact of Substituent Modifications on Biological Activity
Modifying the substituents at various positions on the this compound core has profound effects on the resulting compound's potency, selectivity, and pharmacokinetic properties.
The pyrrole nitrogen (N1) is a frequent site for modification to modulate a compound's properties. In the development of potassium-competitive acid blockers (P-CABs), molecular modeling suggested that introducing substituents at the N1 position could allow the molecule to access and interact with two specific lipophilic sites within the H+/K+-ATPase enzyme. nih.gov This strategy led to the synthesis of potent inhibitors. For example, introducing a 2-(2-fluorophenyl)ethyl group at N1 resulted in a compound with high inhibitory activity.
Data sourced from research on potassium-competitive acid blockers. nih.gov
The 7-amino group is a versatile handle for introducing a wide array of chemical moieties to probe the active site of a target protein. Converting this amine into a carboxamide is a common strategy. In the development of allosteric antagonists for the metabotropic glutamate (B1630785) receptor 5 (mGluR5), a series of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides were synthesized. nih.gov The nature of the substituent attached to the amide nitrogen was found to be critical for potency. For instance, attaching a (1-phenyl-1H-pyrazol-5-yl)methyl group led to a compound with an IC50 of 19 nM.
Data sourced from research on allosteric mGluR5 antagonists. nih.gov
While the core scaffold is often conserved for hinge binding, substitutions on the pyridine portion of the 6-azaindole (B1212597) ring can fine-tune electronic properties, solubility, and interactions with the solvent-exposed region of a binding site. For example, in the development of Lysine (B10760008) Specific Demethylase 1 (LSD1) inhibitors, modifications at the C2 and C3 positions were explored. While direct SAR data for substitutions on the pyridine ring of the 7-amino-6-azaindole is less common, studies on related isomers show its importance. For instance, on the pyrrolo[3,4-c]pyridine scaffold, removal of a methyl group from the pyridine ring led to a significant loss of activity, highlighting the sensitivity of this part of the molecule to substitution. mdpi.com In another example involving ATR inhibitors, incorporating a fluorine atom into the 6-azaindole moiety was a key strategy to improve metabolic stability and other pharmacokinetic properties. nih.gov
Strategies for Potency and Selectivity Optimization through SAR
The insights gained from SAR studies are directly translated into strategies for optimizing lead compounds. The primary goals are to enhance potency against the desired target while minimizing activity against related off-targets to reduce potential side effects.
Key strategies include:
Exploiting Target-Specific Pockets : As seen with P-CABs, substituents at the N1 position can be designed to occupy specific lipophilic pockets in the target enzyme, thereby increasing binding affinity and potency. nih.gov
Improving Physicochemical Properties : Modifications can be made to improve properties like aqueous solubility, which is crucial for drug development. In the mGluR5 antagonist series, varying substituents on the carboxamide moiety was a successful strategy to enhance solubility while maintaining high potency. nih.gov
Enhancing Selectivity : By understanding the subtle differences between the active sites of related proteins (e.g., different kinases), substituents can be designed to exploit these differences. For example, replacing a nitrogen in a pyrrolopyrimidine scaffold with a carbon to create an azaindole can change the conformation of attached side chains, which in turn significantly impacts selectivity between closely related kinases like PKB and PKA. nih.gov
Blocking Unwanted Metabolism : Introducing atoms like fluorine at strategic positions on the scaffold can block sites of metabolic attack, improving the compound's pharmacokinetic profile and in vivo efficacy. nih.gov
Principles of Structure-Guided Ligand Design
Modern drug discovery programs frequently integrate computational and structural biology techniques to accelerate the design of novel inhibitors. This approach, known as structure-guided design, relies on understanding the three-dimensional structure of the target protein.
The process typically involves:
Molecular Modeling and Docking : A computational model of the target protein is used to predict how potential inhibitors will bind. This was used to guide the design of this compound derivatives as P-CABs, where docking studies identified the lipophilic pockets that could be targeted by N1-substituents. nih.gov
X-ray Crystallography : Obtaining a crystal structure of an inhibitor bound to its target protein provides a detailed, atomic-level snapshot of the binding mode. This information is invaluable for confirming binding hypotheses and revealing new opportunities for optimization. For example, the analysis of co-crystal structures of azaindole derivatives with kinases has provided deep structural insights, confirming the role of the azaindole moiety as a hinge-binder and guiding the design of more potent and selective inhibitors. nih.gov
Iterative Design Cycle : Structure-guided design is an iterative process. An initial compound is designed, synthesized, and tested. If a co-crystal structure is obtained, it is analyzed to design a new round of compounds with improved properties. This cycle of design, synthesis, testing, and structural analysis is repeated to progressively optimize the lead compound.
Biological Evaluation and Preclinical Assessment
In Vitro Efficacy Studies
A significant area of research for 1H-pyrrolo[2,3-c]pyridine derivatives has been their activity as inhibitors of Lysine-specific demethylase 1 (LSD1), a key epigenetic regulator implicated in various cancers. nih.gov Structure-activity relationship studies have led to the discovery of highly potent, reversible LSD1 inhibitors. nih.govnih.gov These compounds have demonstrated nanomolar efficacy in enzymatic assays. nih.gov
For example, a synthesized series of 1H-pyrrolo[2,3-c]pyridin derivatives yielded multiple compounds with IC₅₀ values in the nanomolar range for LSD1 inhibition. nih.gov One lead compound from this series, referred to as compound [I] (a specific derivative of 1H-pyrrolo[2,3-c]pyridine), demonstrated an IC₅₀ of 1.2 nM. bioworld.com Another optimized derivative, compound 46, was identified as a highly potent inhibitor with an IC₅₀ value of 3.1 nM. nih.govtheraindx.com This potency was found to be approximately eight times greater than that of SP-2577, another reversible LSD1 inhibitor. nih.govumich.edu The binding mode of these inhibitors is characterized by slow, selective, and reversible interaction with the LSD1 enzyme. bioworld.com
| Compound | LSD1 IC₅₀ (nM) | Source(s) |
| Compound [I] | 1.2 | bioworld.com |
| Compound 46 | 3.1 | nih.govtheraindx.com |
| Compound 9 | 80 | nih.govumich.edu |
| Compound 10 | 34.5 | umich.edu |
| Compound 48 | 1.3 | umich.edu |
| Compound 49 | 1.4 | umich.edu |
| SP-2577 | 26.2 | nih.govumich.edu |
Consistent with their potent enzymatic inhibition of LSD1, derivatives of 1H-pyrrolo[2,3-c]pyridine have shown strong antiproliferative effects in various cancer cell lines, particularly those associated with hematological malignancies like Acute Myeloid Leukemia (AML) and Small-Cell Lung Cancer (SCLC). nih.govbioworld.com
The representative compounds exhibit potent activity against AML cell lines such as MV4-11 and Kasumi-1, and the SCLC cell line NCI-H526. nih.gov Compound [I], for instance, displayed IC₅₀ values of 0.005 µM (5 nM) and 0.004 µM (4 nM) against MV4-11 and Kasumi-1 cells, respectively. bioworld.com Its activity against the NCI-H526 SCLC cell line was also notable, with an IC₅₀ of 0.11 µM. bioworld.com Similarly, compound 46 demonstrated exceptional cell growth inhibition with IC₅₀ values of 0.6 nM in the MV4;11 AML cell line and 1.1 nM in the H1417 SCLC cell line. nih.govumich.edu
| Compound | Cell Line | Cancer Type | Antiproliferative IC₅₀ | Source(s) |
| Compound [I] | MV4-11 | AML | 0.005 µM | bioworld.com |
| Compound [I] | Kasumi-1 | AML | 0.004 µM | bioworld.com |
| Compound [I] | NCI-H526 | SCLC | 0.11 µM | bioworld.com |
| Compound 46 | MV4;11 | AML | 0.6 nM | nih.govtheraindx.comumich.edu |
| Compound 46 | MOLM-13 | AML | 31 nM | nih.govtheraindx.com |
| Compound 46 | H1417 | SCLC | 1.1 nM | nih.govtheraindx.comumich.edu |
| Compound 49 | MV4-11 | AML | 0.7 nM | theraindx.com |
| Compound 49 | H1417 | SCLC | 2.3 nM | theraindx.com |
Beyond inhibiting proliferation, LSD1 inhibitors derived from the 1H-pyrrolo[2,3-c]pyridine scaffold have been shown to induce differentiation in cancer cells. nih.govbioworld.com This is a crucial therapeutic mechanism, particularly in AML, where malignant cells are arrested in an immature state. In vitro studies have confirmed that treatment with these compounds can promote the maturation of AML cells. nih.govbioworld.com Specifically, the lead compound identified as [I] was observed to effectively induce the differentiation of MV4-11 AML cells. bioworld.com
The mechanism of action for these compounds involves the epigenetic regulation of gene expression. nih.gov As LSD1 inhibitors, they prevent the demethylation of specific histone marks, leading to changes in the expression of downstream genes. A key marker of this activity is the activation of CD86, a protein involved in immune response and cell differentiation. Studies have demonstrated that 1H-pyrrolo[2,3-c]pyridin derivatives effectively activate the expression of CD86 mRNA in MV4-11 cells. nih.govbioworld.com For compound [I], the half-maximal effective concentration (EC₅₀) for CD86 activation was determined to be 0.034 μM. bioworld.com
The versatility of the 1H-pyrrolo[2,3-c]pyridine scaffold extends beyond oncology. A series of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides have been identified as novel, allosteric antagonists of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). nih.gov This receptor is a target for neurological and psychiatric disorders. Through structural modifications, researchers were able to optimize the physicochemical properties of these compounds to improve aqueous solubility while maintaining high in vitro potency as mGluR5 antagonists. nih.gov
Cell-Based Assays
Proton Pump Inhibition Assays (in vitro)
Derivatives of 1H-pyrrolo[2,3-c]pyridin-7-amine have been identified as potent potassium-competitive acid blockers (P-CABs) through in vitro assays. nih.govjst.go.jp These assays typically measure the inhibitory activity against H+/K+ ATPase, the enzyme responsible for gastric acid secretion.
One study identified a parent this compound derivative with a potent H+/K+-ATPase inhibitory activity, showing an IC₅₀ value of 27 nM. jst.go.jp Further synthesis and evaluation of related compounds led to the discovery of even more potent inhibitors. For instance, after elaborating on substituents at various positions of the 1H-pyrrolo[2,3-c]pyridine scaffold, compounds 14f and 14g were identified as powerful acid pump antagonists with IC₅₀ values of 28 nM and 29 nM, respectively, against H+/K+ ATPase isolated from hog gastric mucosa. nih.gov The in vitro data highlighted the promise of this chemical series as effective acid suppressants. jst.go.jp
Table 1: In Vitro H+/K+ ATPase Inhibitory Activity of this compound Derivatives
| Compound | Target | IC₅₀ (nM) | Source |
| Derivative 1 | H+/K+-ATPase | 27 | jst.go.jp |
| Compound 14f | H+/K+-ATPase | 28 | nih.gov |
| Compound 14g | H+/K+-ATPase | 29 | nih.gov |
| Compound 10c | H+/K+-ATPase | Potent | jst.go.jp |
In Vivo Efficacy Studies
Following promising in vitro results, derivatives of this compound have been advanced to in vivo studies to assess their efficacy in various disease models.
The therapeutic applicability of this scaffold extends to oncology. A novel series of 1H-pyrrolo[2,3-c]pyridin derivatives were designed and synthesized as potent Lysine-specific demethylase 1 (LSD1) inhibitors for the treatment of Acute Myelogenous Leukemia (AML). nih.gov The most promising compound from this series, 23e, was evaluated in an AML xenograft model, where it demonstrated effective tumor growth suppression. nih.gov This highlights the potential of the this compound core in developing treatments for advanced cancers like AML. nih.gov
In the context of AML treatment, the mechanism of action for 1H-pyrrolo[2,3-c]pyridin derivatives as LSD1 inhibitors was further investigated through pharmacodynamic biomarkers. The representative compounds were found to effectively activate the expression of CD86 mRNA in MV4-11 AML cells. nih.gov The upregulation of CD86, a surface marker involved in immune response and cell differentiation, alongside the induction of differentiation in AML cell lines, serves as a key biomarker for the compound's biological activity and therapeutic effect. nih.gov
The efficacy of these compounds in halting disease progression has been demonstrated in preclinical cancer models. In an AML xenograft model, the lead compound 23e effectively suppressed tumor growth, validating the anti-cancer potential of this series. nih.gov While from a different but related chemical class, a 1H-pyrrolo[2,3-b]pyridine derivative (25a) used as a chemosensitizer with irinotecan (B1672180) showed synergistic antitumor efficacy in HCT116 and SW620 xenograft models, with tumor growth inhibition (TGI) of 79.3% and 95.4%, respectively. nih.gov
The potent in vitro activity of this compound derivatives as P-CABs translated effectively into in vivo models. The parent compound, which had an in vitro IC₅₀ of 27 nM, showed a 62% inhibition of gastric acid secretion in rats when administered intravenously. jst.go.jp Further studies on more potent derivatives (5d, 5e, 7e, 10c) examined their ability to inhibit histamine-induced gastric acid secretion in anesthetized rats. The results, summarized in the table below, showed that most of these compounds effectively inhibited gastric acid secretion, with some demonstrating effects more potent than the established proton pump inhibitor, lansoprazole. jst.go.jp
Table 2: In Vivo Inhibition of Gastric Acid Secretion by this compound Derivatives in Rats
| Compound | In Vivo Inhibition (%) | Comparison | Source |
| Derivative 1 | 62% | - | jst.go.jp |
| Compound 5d | >90% | More potent than Lansoprazole | jst.go.jp |
| Compound 5e | >90% | More potent than Lansoprazole | jst.go.jp |
| Lansoprazole | 90% | Positive Control | jst.go.jp |
Pharmacokinetic (PK) Profile Assessment
The evaluation of the pharmacokinetic (PK) properties of this class of compounds is crucial for their development as therapeutic agents. Studies have shown that derivatives of the 1H-pyrrolo[2,3-c]pyridin scaffold can possess favorable PK profiles. For instance, the most promising LSD1 inhibitor for AML treatment, compound 23e, was noted to have a favorable oral PK profile. nih.gov
In studies of related pyrrolopyrimidine scaffolds, which share structural similarities, detailed PK assessments have been conducted. nih.gov These studies reveal that the scaffold can be modified to achieve distinct and desirable physicochemical and pharmacokinetic properties. nih.gov For example, a related 1H-pyrrolo[2,3-b]pyridine derivative designed as an ATM inhibitor demonstrated excellent drug-like properties, including an oral bioavailability of 147.6% in mice. nih.gov This indicates the high potential for developing orally available drugs from the broader pyrrolopyridine family, including the this compound series.
Oral Bioavailability and Absorption
Achieving adequate oral bioavailability is a primary objective in drug design, as it dictates the fraction of an orally administered drug that reaches systemic circulation. For derivatives of the this compound scaffold, research has focused on modifying the parent structure to enhance its absorption characteristics. In related heterocyclic compounds, challenges such as low oral bioavailability have been noted, often necessitating chemical modifications to improve their pharmacokinetic profiles. nih.gov
Metabolic Stability and Clearance
Metabolic stability is a critical determinant of a drug's half-life and its duration of action. Compounds that are metabolized too quickly may be cleared from the body before they can exert a therapeutic effect. Conversely, excessively stable compounds can accumulate and lead to toxicity.
In the context of pyrrolopyridine-based structures, the pyridine (B92270) ring can sometimes represent a "metabolic soft spot," making it susceptible to rapid metabolism in the liver. mdpi.com Studies on related pyrrolopyrimidine analogs revealed that initial lead compounds could suffer from rapid clearance in vivo. nih.gov In one study on a derivative of a different isomer, a pyrrolo[3,4-c]pyridine compound, researchers observed good metabolic stability in isolated liver microsomes, yet the compound still exhibited high clearance in in-vivo pharmacokinetic studies in mice. mdpi.com This highlights the complexity of predicting in-vivo behavior from in-vitro data and underscores the importance of derivatization to fine-tune metabolic properties. The goal of chemical modifications to the this compound core is to block these metabolic pathways, thereby reducing the rate of clearance and improving stability.
Plasma Exposure Dynamics
The dynamics of plasma exposure are a direct consequence of a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Sufficient and sustained plasma concentration is necessary to ensure therapeutic efficacy at the target site.
For some related pyrrolopyridine derivatives, preclinical studies have revealed challenges in achieving optimal plasma exposure. For example, mouse pharmacokinetic evaluations of a highly active pyrrolo[3,4-c]pyridine derivative showed low plasma exposure, which was attributed to high clearance. mdpi.com The optimization of the this compound scaffold and its derivatives is therefore heavily focused on enhancing metabolic stability and bioavailability to ensure that therapeutically relevant concentrations are reached and maintained in the plasma.
Table 1: Summary of Preclinical Pharmacokinetic Goals for this compound Derivatives
| Parameter | Observed Challenge in Related Scaffolds | Optimization Goal for Derivatives |
|---|---|---|
| Oral Bioavailability | Low oral bioavailability noted in some heterocyclic compounds. nih.gov | Improve aqueous solubility and membrane permeability through chemical modification to enhance absorption. nih.gov |
| Metabolic Stability | Unsubstituted pyridine rings can be metabolic "soft spots." mdpi.com | Introduce substituents to block metabolic sites and increase stability in liver microsomes. |
| Clearance | Derivatives of related scaffolds can exhibit high clearance in vivo. nih.govmdpi.com | Reduce the rate of metabolic clearance to prolong the compound's half-life. |
| Plasma Exposure | High clearance can lead to low systemic plasma exposure. mdpi.com | Optimize ADME properties to achieve and maintain therapeutic plasma concentrations. |
Progression to Lead Compound Identification and Preclinical Development
The this compound scaffold has proven to be a fruitful starting point for identifying lead compounds. A lead compound is a chemical entity showing promising activity against a specific biological target that can be further optimized for preclinical and clinical development.
A notable success in this area is the development of a series of this compound derivatives as potent potassium-competitive acid blockers (P-CABs). nih.gov Through molecular modeling, researchers designed and synthesized derivatives with substituents at the 1-position of the scaffold. nih.gov This strategic modification led to the identification of potent P-CABs that demonstrated excellent inhibitory activity in both in-vitro and in-vivo models. nih.gov These findings have established that these derivatives are promising lead compounds for development as P-CABs. nih.gov The successful progression of other pyrrolopyridine isomers, such as 1H-pyrrolo[2,3-b]pyridine and 1H-pyrrolo[3,2-c]pyridine derivatives, into lead compounds for cancer therapy further underscores the therapeutic potential of this class of molecules. nih.govrsc.org
Table 2: Development of this compound Derivatives as Lead Compounds
| Scaffold | Therapeutic Target | Key Findings | Development Stage |
|---|---|---|---|
| This compound Derivatives | H+/K+-ATPase (Proton Pump) | Derivatives show excellent in vitro and in vivo inhibitory activity as potassium-competitive acid blockers (P-CABs). nih.gov | Identified as promising lead compounds for preclinical development. nih.gov |
| 1H-pyrrolo[2,3-c]pyridine-7-carboxamide Derivatives | Metabotropic Glutamate Receptor 5 (mGluR5) | Identified as a new series of allosteric mGluR5 antagonists with potential for optimization. nih.gov | Lead optimization to improve physicochemical parameters. nih.gov |
Computational Chemistry and Molecular Modeling
Molecular Docking Studies with Target Proteins (e.g., LSD1, H+/K+-ATPase, mGluR5)
Molecular docking simulations have been employed to predict and analyze the binding modes of 1H-pyrrolo[2,3-c]pyridin-7-amine and its derivatives within the active sites of several key proteins.
LSD1 (Lysine-Specific Demethylase 1): The pyrrolo[2,3-c]pyridine scaffold has been identified as a new class of potent and reversible inhibitors of LSD1, an important target in cancer therapy. theraindx.comnih.govnih.govresearchgate.netumich.edu Structure-guided design, based on the previously reported LSD1 inhibitor GSK-354, led to the discovery of this novel series of inhibitors. theraindx.comnih.govnih.gov Docking studies were instrumental in understanding the structure-activity relationships (SAR) and in rationalizing the observed potency and selectivity of these compounds. nih.gov For instance, a study on pyrrolo[2,3-c]pyridines as LSD1 inhibitors led to the identification of compound 46 (LSD1-UM-109) , which demonstrated an IC₅₀ value of 3.1 nM. nih.gov Another compound from a similar series, 23 , which features a cyclized N-methyl group with the phenyl ring, showed an IC₅₀ value of 4.6 nM against LSD1. umich.edu
H+/K+-ATPase (Proton Pump): A series of this compound derivatives have been designed and synthesized as potassium-competitive acid blockers (P-CABs) that target the gastric H+/K+-ATPase. jst.go.jpnih.gov Molecular modeling and docking studies were foundational to this work, starting from a lead compound, This compound derivative 1 , which had an IC₅₀ of 27 nM for H+/K+-ATPase. jst.go.jp Homology models of the H+/K+-ATPase were generated to simulate the binding of these reversible inhibitors. nih.govacs.org These docking studies revealed that the inhibitors bind in the luminal region of the enzyme. The insights from these models guided the introduction of substituents at the 1-position of the pyrrolo[2,3-c]pyridine ring to access two lipophilic sites and interact with polar residues, leading to the development of more potent inhibitors. jst.go.jpnih.gov For example, compound 5e (N-(4-Fluoro-2-methylbenzyl)-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine-7-amine) was identified as a potent P-CAB. jst.go.jp
mGluR5 (Metabotropic Glutamate (B1630785) Receptor 5): The 1H-pyrrolo[2,3-c]pyridine scaffold has also been explored for its potential as allosteric modulators of mGluR5, a target for various central nervous system disorders. vanderbilt.edunih.govnih.gov While detailed docking poses for the parent 7-amine are not extensively published, the discovery of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as novel, allosteric mGluR5 antagonists strongly suggests the use of molecular modeling in their design and development. The structural and functional diversity of mGluR5 modulators underscores the importance of computational approaches in identifying novel chemotypes that can interact with the allosteric binding sites of this receptor. vanderbilt.edunih.gov
| Target Protein | Compound/Derivative Series | Key Findings from Docking Studies | Example Compound | Reported Activity (IC₅₀) |
|---|---|---|---|---|
| LSD1 | Pyrrolo[2,3-c]pyridines | Structure-guided design based on known inhibitors to develop new potent and reversible inhibitors. | 46 (LSD1-UM-109) | 3.1 nM nih.gov |
| H+/K+-ATPase | This compound derivatives | Binding in the luminal region; guided introduction of substituents at the 1-position to access lipophilic and polar sites. jst.go.jpnih.gov | 5e | Potent P-CAB jst.go.jp |
| mGluR5 | 1H-pyrrolo[2,3-c]pyridine-7-carboxamides | Discovery as novel allosteric antagonists, implying model-driven design. | - | - |
Ligand-Based and Structure-Based Drug Design Approaches
Both ligand-based and structure-based drug design strategies have been successfully applied to the this compound scaffold to develop inhibitors for various targets.
Structure-Based Drug Design (SBDD): The development of 1H-pyrrolo[2,3-c]pyridine derivatives as inhibitors of H+/K+-ATPase is a prime example of SBDD. jst.go.jpnih.gov Researchers constructed a homology model of the H+/K+-ATPase to create a docking model. jst.go.jp This model was then used to analyze the binding mode of the initial lead compound, which informed the rational design of new derivatives with improved potency. jst.go.jp Specifically, the model highlighted opportunities to introduce substituents at the 1-position to better occupy the binding pocket. jst.go.jp
Similarly, for the development of LSD1 inhibitors, a structure-guided approach was employed. nih.gov By understanding the binding interactions of a known inhibitor, GSK-354, researchers were able to design a new series of pyrrolo[2,3-c]pyridine-based inhibitors with enhanced potency. theraindx.comnih.gov This approach often involves iterative cycles of molecular modeling, chemical synthesis, and biological testing to optimize the ligand's fit and interactions with the target protein.
Ligand-Based Drug Design (LBDD): Ligand-based methods, which rely on the knowledge of known active molecules, have also been valuable. For instance, in the broader field of kinase inhibitors, pharmacophore models have been generated from known active compounds to screen for new scaffolds. mdpi.com While a specific LBDD study on this compound is not detailed in the provided context, the initial discovery of its activity against certain targets likely stemmed from screening campaigns that identified its structural similarity to other known inhibitors. The structure-activity relationship (SAR) data generated from series of these compounds is a form of ligand-based information that guides further design. nih.gov
| Design Approach | Target Protein | Methodology | Outcome |
|---|---|---|---|
| Structure-Based Drug Design | H+/K+-ATPase | Homology modeling and docking studies to guide substituent placement on the pyrrolo[2,3-c]pyridine core. jst.go.jpnih.gov | Development of potent P-CABs with optimized interactions in the binding site. jst.go.jp |
| Structure-Based Drug Design | LSD1 | Structure-guided design based on a known inhibitor (GSK-354) to create a new inhibitor series. theraindx.comnih.gov | Discovery of highly potent and reversible pyrrolo[2,3-c]pyridine-based LSD1 inhibitors. nih.gov |
Analysis of Binding Site Interactions (e.g., WaterMap Analysis for Scaffold Interactions)
A detailed understanding of the interactions within the binding site is crucial for optimizing lead compounds. This includes not only direct interactions between the ligand and protein residues but also the role of water molecules in mediating or hindering binding.
WaterMap Analysis: WaterMap is a computational tool that calculates the thermodynamic properties (enthalpy and entropy) of water molecules in a protein's binding site. scribd.comresearchgate.netschrodinger.comresearchgate.netdrughunter.com This analysis helps to identify "unstable" water molecules that are energetically unfavorable and can be displaced by a ligand to achieve a significant gain in binding affinity. drughunter.com Conversely, it can also identify "stable" water molecules that form favorable interactions and should be preserved or mimicked by the ligand.
Future Directions and Research Perspectives
Continued Development of Next-Generation 1H-pyrrolo[2,3-c]pyridin-7-amine Derivatives
The future of this compound in medicinal chemistry is intrinsically linked to the rational design and synthesis of next-generation derivatives. The goal is to enhance potency, selectivity, and pharmacokinetic profiles while minimizing off-target effects. Researchers are actively exploring modifications to the core structure to create novel compounds with superior therapeutic potential.
Key strategies in this area include:
Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyrrolopyridine core is crucial. For instance, the synthesis of analogs like N,3-Diphenyl-1H-pyrrolo[2,3-c]pyridin-7-amine has yielded compounds with potent cytotoxic properties against cancer cell lines. nih.gov Further exploration of substitutions at various positions on the ring system will continue to be a primary focus.
Isosteric Replacement: Replacing parts of the molecule with other chemical groups that have similar physical or chemical properties (isosteres) is a proven strategy. The 1H-pyrrolo[2,3-c]pyridine core itself is considered a purine (B94841) isostere, which contributes to its ability to interact with biological targets typically reserved for endogenous purines. nih.gov
Prodrug Development: To overcome challenges such as poor bioavailability, researchers are developing prodrugs. A notable example involves creating phosphate (B84403) ester derivatives of active compounds. These prodrugs can improve absorption and are then converted to the active form in vivo, thereby enhancing therapeutic efficacy.
Fluorination: The introduction of fluorine atoms into the molecular structure, as seen in 4-fluoro-1h-pyrrolo[2,3-c]pyridin-7-amine, is a common tactic in medicinal chemistry to modulate metabolic stability and binding affinity. google.com
| Derivative Example | Strategic Modification | Observed Outcome/Potential | Citation |
| N,3-Diphenyl-1H-pyrrolo[2,3-c]pyridin-7-amine | Substitution on the pyrrole (B145914) and amine groups | Potent cytotoxic activity in cancer cell lines | nih.gov |
| Phosphate Ester Prodrugs | Addition of a phosphate ester group | Improved bioavailability over the parent compound | |
| 4-fluoro-1h-pyrrolo[2,3-c]pyridin-7-amine | Introduction of a fluorine atom | Potential as an antiviral agent | google.com |
Exploration of Undiscovered Therapeutic Indications
While initial research has identified several key areas of biological activity, the therapeutic potential of this compound derivatives is far from fully realized. Future research will focus on exploring novel indications where the mechanism of these compounds could be beneficial.
Current and emerging therapeutic areas include:
Oncology: Derivatives have shown promise as inhibitors of Fibroblast Growth Factor Receptor (FGFR), a pathway often dysregulated in cancers such as prostate cancer. Given that FGFR signaling is implicated in a wide range of malignancies, there is a significant opportunity to investigate these compounds in other cancers. Furthermore, certain derivatives have demonstrated potent cytotoxic effects, suggesting their potential as broad-spectrum anticancer agents. nih.gov
Infectious Diseases: The scaffold has been used to develop agents with antiviral properties, particularly against HIV. google.com Additionally, some derivatives exhibit antimicrobial efficacy against various pathogens, opening up avenues for developing new treatments for bacterial infections.
Pain and Inflammation: Modified azaindole cores, structurally related to this compound, have been developed as selective Cannabinoid Receptor 2 (CB2) agonists for the treatment of chronic pain. amazonaws.com This suggests that derivatives of the core compound could be tailored for non-opioid pain management.
Gastrointestinal Disorders: Certain pyrrolo[2,3-c]pyridine derivatives have been investigated as proton pump inhibitors for treating acid-related gastrointestinal conditions like gastritis and ulcers. google.com
Cellular Delivery and Diagnostics: Novel derivatives have been synthesized that show a high binding affinity for oxoanions like phosphate and sulfate (B86663) in water. mit.edu This property, combined with inherent fluorescence in some cases, points toward future applications as cell-uptake promoters for drug delivery and as fluorescent reporters for diagnostic purposes. mit.edu
Investigation of Combination Therapy Strategies
The complexity of many diseases, particularly cancer and chronic infections, often necessitates treatment with multiple therapeutic agents. A significant future direction for this compound derivatives lies in their use as part of combination therapy regimens.
Potential combination strategies include:
Pharmacokinetic Enhancement: Co-administration with inhibitors of metabolic enzymes can prolong the half-life and enhance the efficacy of a drug. For example, using a CYP3A4 inhibitor like ketoconazole (B1673606) with a derivative of this compound can prevent its rapid metabolism, leading to sustained therapeutic levels in the body.
Synergistic Effects in Oncology: In cancer treatment, combining a targeted agent, such as an FGFR inhibitor derived from this scaffold, with conventional chemotherapy or other signaling pathway inhibitors could lead to a synergistic antitumor effect, potentially overcoming drug resistance.
Antiviral Cocktails: In the context of HIV, the standard of care involves a combination of antiviral drugs that target different aspects of the viral life cycle. Derivatives of this compound could become a component of these multi-drug "cocktails," potentially in conjunction with HIV entry inhibitors. google.com
Translational Research Leading to Clinical Trials
Translating a promising compound from a laboratory curiosity to a clinically approved therapeutic is a long and rigorous process. The future of this compound derivatives depends on successful translational research.
Key steps in this pathway involve:
Preclinical Efficacy and Safety: Extensive in vitro and in vivo studies are required. For example, the in vitro potency of N,N-dimethyl-1H-pyrrolo[2,3-c]pyridin-7-amine was determined with an IC₅₀ value of 0.8 μM in HeLa cells, while in vivo studies established an ED₅₀ of 25 mg/kg. These studies provide the foundational data needed to justify moving forward.
Pharmacokinetic and Toxicological Profiling: Before human trials can begin, a thorough understanding of the compound's absorption, distribution, metabolism, and excretion (ADME) is necessary. Furthermore, comprehensive toxicology studies are essential to identify any potential safety concerns. Research into related scaffolds has included specific safety assessments, such as testing for hypothermic effects in rats to rule out unwanted central nervous system activity. amazonaws.com
Biomarker Development: Identifying biomarkers can help select patients who are most likely to respond to treatment and can be used to monitor the drug's effect during clinical trials. For FGFR inhibitors, this would involve screening patients for specific FGFR gene alterations.
The ultimate goal of this research is to initiate and successfully complete human clinical trials, demonstrating both the safety and efficacy required for regulatory approval and use in patients.
Advancements in Scalable Synthetic Methodologies
The viability of any new drug is dependent on the ability to produce it on a large scale in a cost-effective and environmentally responsible manner. While laboratory-scale syntheses are suitable for initial discovery, they are often not practical for commercial production. Therefore, a key area of future research is the development of scalable synthetic methodologies for this compound and its derivatives.
Current research in this area includes:
Process Optimization: Existing synthetic routes are being refined to improve yields, reduce the number of steps, and replace expensive or hazardous reagents. For example, syntheses using palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are common for creating the 7-amino substitution but may require optimization for large-scale manufacturing. nih.gov
Development of Novel Routes: Researchers are exploring entirely new ways to construct the azaindole core. Methods reported include palladium-catalyzed imination and reactions starting from commercially available materials like 6-azaindole (B1212597). mit.eduthieme-connect.de
Scalable Synthesis: Specific efforts are being made to design synthetic pathways that are explicitly scalable. This involves selecting robust reactions that are less sensitive to variations in conditions and are amenable to the large reactors used in industrial manufacturing.
| Synthesis Approach | Starting Material/Catalyst | Relevance | Citation |
| Chichibabin Amination | 6-azaindole, Sodium amide | Direct amination of the azaindole core | mit.edu |
| Palladium Imination | Protected bromopyrrolopyridine | Catalytic method for introducing the amine group | thieme-connect.de |
| Buchwald-Hartwig Amination | 7-chloro derivatives, Pd₂(dba)₃/BINAP | Widely used, efficient catalytic coupling method | nih.gov |
The continuous innovation in synthetic chemistry will be critical to ensuring that the promising therapeutic derivatives of this compound can be produced in the quantities and at the cost necessary to make them accessible to patients.
Q & A
Q. What are the optimized synthetic routes for preparing 1H-pyrrolo[2,3-c]pyridin-7-amine derivatives?
Methodological Answer: The synthesis typically involves acid-mediated nucleophilic substitution reactions. For example, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine can react with amines (3 equivalents) in isopropanol with 3 drops of concentrated HCl under reflux (12–48 hours). After cooling, the product is precipitated by adding water, followed by recrystallization (e.g., methanol) to achieve yields of 16–94% . For derivatives, alkylation at the 1-position improves access to lipophilic binding pockets, as shown in potassium-competitive acid blocker (P-CAB) studies .
Q. How can researchers characterize this compound derivatives?
Methodological Answer: Use a combination of:
- 1H/13C NMR : For structural confirmation (e.g., 1H NMR at 600 MHz in DMSO-d6 detects NH protons at δ 11.74 ppm and aromatic protons at δ 8.27 ppm) .
- HRMS (ESI or APCI) : To verify molecular weight (e.g., m/z 229.0887 for C12H10FN4 [M+H]+) .
- Melting Point Analysis : Derivatives often crystallize as powders with distinct melting points (e.g., 149–150°C for fluorophenyl-substituted analogs) .
Q. What purification strategies are effective for isolating pyrrolopyridine derivatives?
Methodological Answer:
- Column Chromatography : Use silica gel with gradients like dichloromethane/methanol (95:5) for intermediates .
- Recrystallization : Methanol or ethyl acetate/n-pentane mixtures yield high-purity solids (e.g., 99% yield for compound 14d) .
- Acid-Base Extraction : Neutralize reaction mixtures with NH4OH and extract with CHCl3 to remove unreacted amines .
Q. How can solubility challenges be addressed during biological testing?
Methodological Answer:
Q. What safety protocols are critical for handling pyrrolopyridine intermediates?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhaling dust or vapors .
- PPE : Wear nitrile gloves, lab coats, and eye protection.
- Spill Management : Absorb solids with inert materials (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of potent analogs?
Methodological Answer:
- Alkyl Substitution : Introduce alkyl groups at the 1-position to access lipophilic pockets (e.g., compound 10c showed improved P-CAB activity) .
- Electron-Withdrawing Groups : Fluorophenyl substitutions (e.g., compound 2) enhance binding to polar residues via dipole interactions .
- Bioisosteric Replacement : Replace pyrimidine with triazole (e.g., BMS-626529) to optimize metabolic stability .
Q. Why might in vivo activity contradict in vitro potency for pyrrolopyridine derivatives?
Methodological Answer:
- Metabolic Instability : Rapid hepatic metabolism (e.g., cytochrome P450 oxidation) can reduce bioavailability .
- Tissue Penetration : Measure logP values; compounds with high lipophilicity (logP >3) may have poor aqueous solubility .
- Protein Binding : Use equilibrium dialysis to assess plasma protein binding, which can limit free drug concentrations .
Q. How can computational modeling enhance pyrrolopyridine derivative design?
Methodological Answer:
- Docking Studies : Use software like AutoDock to predict binding modes. For P-CABs, docking revealed interactions with polar residues (e.g., Glu820 in H+/K+ ATPase) .
- MD Simulations : Simulate ligand-receptor dynamics over 100 ns to evaluate stability of hydrogen bonds (e.g., NH–Glu820 interactions) .
Q. What strategies identify biological targets for pyrrolopyridine-based inhibitors?
Methodological Answer:
- Kinase Profiling : Screen against kinase panels (e.g., FAK inhibitors in compound 11a-h showed IC50 <100 nM) .
- Pull-Down Assays : Use biotinylated probes to isolate binding proteins from cell lysates .
- CRISPR-Cas9 Knockout : Validate target engagement by observing loss of activity in gene-edited cells .
Q. How can pharmacokinetic properties of pyrrolopyridine derivatives be optimized?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
